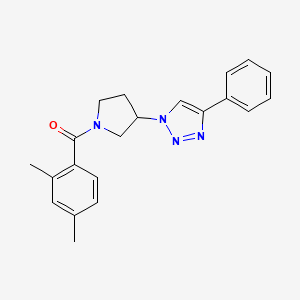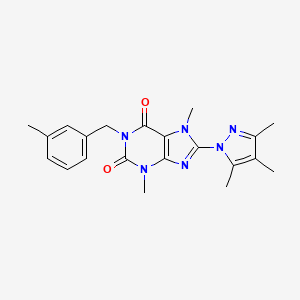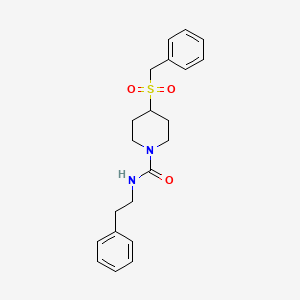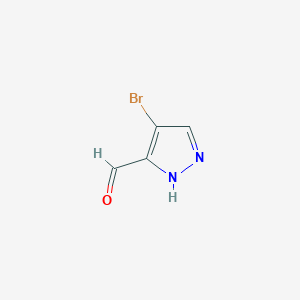![molecular formula C19H18N2O4S2 B2372699 (Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-71-7](/img/structure/B2372699.png)
(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the tetrahydrothieno[3,4-d]thiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The compound would likely exhibit stereoisomerism due to the presence of chiral centers within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, while the amide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Thiazole derivatives, including compounds similar to the specified molecule, have shown significant antimicrobial and antifungal activities. These activities are enhanced when the phenyl ring of the thiazole derivative is substituted with electron-donating groups such as methoxy groups (Chawla, 2016).
- Similarly, another study on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides revealed moderate antifungal activity in various synthesized compounds (Saeed et al., 2008).
Anticancer Potential
- Some thiazolidinone derivatives have demonstrated promising anticancer properties. For instance, a compound with a structure closely related to the specified molecule showed significant activity as an anticancer agent (Deep et al., 2016).
- Another research on N-substituted benzamides found that several derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Photodynamic Therapy for Cancer
- A study on zinc phthalocyanine derivatives substituted with Schiff bases, similar in structure to the specified molecule, showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antiviral Activity
- Certain thiazol-2-ylidene-benzamides showed notable antiviral activity against HIV, indicating the potential of such compounds in antiviral therapies (Saeed et al., 2011).
Antidiabetic Agents
- Thiazolidine derivatives have been identified as potential antidiabetic agents, with some compounds showing promise as candidate drugs for the treatment of diabetes mellitus (Nomura et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBYGQBVMCBALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
![3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2372619.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)

![6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2372632.png)



